molecular formula C13H11NO4S B1393429 1-Nitro-3-[(phenylsulfonyl)methyl]benzene CAS No. 34111-96-1

1-Nitro-3-[(phenylsulfonyl)methyl]benzene

Cat. No.: B1393429
CAS No.: 34111-96-1
M. Wt: 277.3 g/mol
InChI Key: QONDKTIYNBGJII-UHFFFAOYSA-N
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Description

“1-Nitro-3-[(phenylsulfonyl)methyl]benzene” is an organic compound with the molecular formula C₁₃H₁₁NO₄S . It is a derivative of benzene, which is a type of aromatic hydrocarbon .


Synthesis Analysis

The synthesis of “this compound” involves a series of reactions. Initially, a mixture of 3-nitrobenzyl chloride, thiophenol, and potassium carbonate is refluxed in acetone for 16 hours. The product is then purified and used in the next reaction without further purification. The product is then combined with 30% hydrogen peroxide and concentrated acetic acid and refluxed for 24 hours .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as C₁₃H₁₁NO₄S . The exact structure can be viewed using specific software or online databases .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of 3-nitrobenzyl chloride with thiophenol in the presence of potassium carbonate, followed by oxidation with hydrogen peroxide .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 163-164°C. Its IR, 1H-NMR, 13C-NMR, and GC-MS spectra have been reported .

Scientific Research Applications

Reactivity and Derivatives Formation

  • Nitroaldol Reaction and Diels-Alder Adducts : 1-Nitro-3-[(phenylsulfonyl)methyl]benzene shows complex reactivity, participating in nitroaldol reactions to produce dinitro-2,4-bis(phenylsulfonyl) compounds. Furthermore, it can undergo Diels-Alder reactions, forming typical adducts when exposed to dienes, demonstrating its utility in creating complex molecular structures (Wade et al., 2009).

  • Ring-Opening/Ring-Forming Protocols : The compound serves as a precursor in ring-opening/ring-forming protocols, leading to the synthesis of ring-fused aromatic and heteroaromatic derivatives. These derivatives are otherwise challenging to obtain through conventional methods, underscoring the compound’s significance in synthetic organic chemistry (Bianchi et al., 2003).

  • Synthesis of Benzothienoquinolines : this compound reacts with nitrobenzene derivatives to form benzothienoquinolines, a class of compounds with potential applications in materials science and pharmaceuticals (Nowacki & Wojciechowski, 2017).

  • Formation of N-Fused Pyrroles : The compound is instrumental in forming N-fused pyrroles, compounds of biological and synthetic interest. It facilitates this through a protocol involving ring opening, modification, and subsequent cyclization and aromatization steps (Bianchi et al., 2014).

Electrochemical Studies 5. Electrochemical Behavior : The compound is studied for its electrochemical properties, specifically the behavior of its radical anions. These studies are crucial for understanding the reactivity and potential applications of the compound in various electrochemical processes (Pilard et al., 2001).

Safety and Hazards

“1-Nitro-3-[(phenylsulfonyl)methyl]benzene” is classified as an irritant . Always handle it with appropriate safety measures.

Biochemical Analysis

Biochemical Properties

1-Nitro-3-[(phenylsulfonyl)methyl]benzene plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as dihydrofolate reductase. This compound interacts with enzymes, proteins, and other biomolecules through its nitro and sulfonyl groups, which can form hydrogen bonds and other interactions with active sites of enzymes. These interactions can lead to the inhibition or activation of enzymatic activity, affecting various biochemical pathways .

Cellular Effects

This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The nitro and sulfonyl groups of the compound can form specific interactions with the active sites of enzymes, leading to inhibition or activation of their activity. These interactions can also affect the binding of transcription factors to DNA, resulting in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity and modulate gene expression without causing significant toxicity. At high doses, the compound can exhibit toxic effects, including cellular damage and adverse effects on organ function. Threshold effects have been observed, where the compound’s activity increases sharply at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of metabolites that can further interact with biochemical pathways. These interactions can affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, and other organelles, where it can interact with enzymes, transcription factors, and other biomolecules. These interactions can affect the compound’s activity and function within cells .

Properties

IUPAC Name

1-(benzenesulfonylmethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c15-14(16)12-6-4-5-11(9-12)10-19(17,18)13-7-2-1-3-8-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONDKTIYNBGJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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